molecular formula C28H23ClN6Na2O10S2 B12777429 Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 84100-76-5

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12777429
CAS No.: 84100-76-5
M. Wt: 749.1 g/mol
InChI Key: LFSOWKOOFMYNOH-UHFFFAOYSA-L
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Description

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with a wide range of applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulphonate, and triazinyl groups

Properties

CAS No.

84100-76-5

Molecular Formula

C28H23ClN6Na2O10S2

Molecular Weight

749.1 g/mol

IUPAC Name

disodium;1-amino-4-[2-[[[4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]methyl]-4-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H25ClN6O10S2.2Na/c1-13-9-14(12-31-27-33-26(29)34-28(35-27)45-8-7-44-2)17(10-19(13)46(38,39)40)32-18-11-20(47(41,42)43)23(30)22-21(18)24(36)15-5-3-4-6-16(15)25(22)37;;/h3-6,9-11,32H,7-8,12,30H2,1-2H3,(H,38,39,40)(H,41,42,43)(H,31,33,34,35);;/q;2*+1/p-2

InChI Key

LFSOWKOOFMYNOH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=NC(=NC(=N5)Cl)OCCOC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the sulphonate and amino groups. The triazinyl group is then introduced through a nucleophilic substitution reaction. The final step involves the disodium salt formation to enhance the compound’s solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The triazinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted triazinyl compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibit significant anticancer properties. The anthracene moiety is known for its ability to intercalate DNA, which can disrupt cancer cell replication and induce apoptosis .

Drug Delivery Systems

Due to its solubility and stability in aqueous solutions, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances bioavailability and targeted delivery mechanisms .

Dyes and Pigments

The compound's vibrant color characteristics make it suitable for use as a dye in textiles and plastics. Its sulfonate groups improve solubility in water-based systems, allowing for better application in various materials .

Photovoltaic Applications

Research has explored the use of similar anthracene derivatives in organic photovoltaics due to their light-harvesting properties. The incorporation of this compound could enhance the efficiency of solar cells by improving charge transport and stability .

Water Treatment

The compound's sulfonate groups are beneficial for water treatment applications. They can interact with heavy metals and organic pollutants, facilitating their removal from contaminated water sources. Studies have shown that similar compounds can act as effective agents in the adsorption processes for wastewater treatment .

Bioremediation

In bioremediation efforts, this compound may serve as a catalyst in microbial degradation processes aimed at breaking down complex organic pollutants .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant cytotoxic effects on various cancer cell lines.
Drug Delivery Systems Enhanced drug solubility and bioavailability in vitro studies.
Dyes and Pigments Effective as a dye with high stability and solubility in water-based systems.
Photovoltaic Applications Improved efficiency in organic solar cells using similar anthracene derivatives.
Water Treatment Effective removal of heavy metals from wastewater samples.
Bioremediation Facilitated microbial degradation of organic pollutants in contaminated sites.

Mechanism of Action

The mechanism of action of Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Similar in structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the triazinyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS No. 84100-76-5) is a complex organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC28H26ClN6NaO10S2
Molecular Weight729.11 g/mol
IUPAC NameDisodium; 1-amino-4-[2-[...

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The mechanism involves binding to enzymes and receptors, which can trigger various biochemical pathways leading to therapeutic effects. Notably, compounds with similar structures have been shown to exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to disodium 1-amino-4 have demonstrated potent antimicrobial properties. For instance, studies on related anthracene derivatives reveal significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.25–2 μg/mL against resistant strains like MRSA .

Anticancer Activity

The anthracene core present in disodium 1-amino-4 has been linked to anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For example, analogs have been shown to inhibit tumor growth in vitro and in vivo models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of a series of anthracene derivatives against various bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency, with some compounds exhibiting MIC values lower than standard antibiotics .
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of anthracene-based compounds on breast cancer cells. The findings revealed that these compounds could effectively reduce cell viability and promote apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of disodium 1-amino-4. Modifications at specific positions of the anthracene core and substituents can significantly influence its pharmacological profile. For instance, the presence of sulfonic acid groups enhances solubility and bioavailability, while halogen substitutions can improve antimicrobial efficacy .

Q & A

Q. What are the primary synthetic routes for synthesizing disodium 1-amino-4-((2-(((4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-yl)amino)methyl)-4-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate?

  • Methodological Answer : The compound is synthesized via sequential coupling reactions. First, the triazine core (4-chloro-6-(2-methoxyethoxy)-1,3,5-triazin-2-amine) is functionalized through nucleophilic substitution with a sulfonated anthraquinone derivative. The amino-methylphenyl group is introduced via reductive amination under controlled pH (7–8) to avoid side reactions. Final sulfonation is achieved using sulfur trioxide-triethylamine complex in DMF, followed by sodium bicarbonate neutralization to yield the disodium salt. Key intermediates should be purified via membrane separation technologies (e.g., nanofiltration) to isolate charged species .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 724.7567 for C₃₉H₃₃N₄NaO₇S), while ¹H/¹³C NMR resolves aromatic proton environments and substituent orientation. X-ray crystallography is critical for verifying the spatial arrangement of the triazine-anthraquinone linkage and sulfonate groups. For insoluble intermediates, solid-state NMR or FT-IR (e.g., S=O stretching at 1040–1220 cm⁻¹) can validate sulfonation .

Q. How does the sulfonate group influence solubility and stability in aqueous solutions?

  • Methodological Answer : The disodium sulfonate groups enhance hydrophilicity, enabling solubility >50 mg/mL in water or buffered solutions (pH 4–9). Stability studies (via HPLC-UV at 254 nm) show degradation <5% over 72 hours at 25°C. However, exposure to strong oxidizers (e.g., H₂O₂) or acidic conditions (pH <3) triggers desulfonation, forming anthraquinone byproducts. Use phosphate buffers (pH 7.4) for long-term storage .

Advanced Research Questions

Q. What experimental challenges arise when optimizing the coupling efficiency between the triazine and anthraquinone moieties?

  • Methodological Answer : Steric hindrance from the 2-methoxyethoxy group on the triazine ring reduces coupling yields (<40% in initial attempts). To address this, use Pd-mediated Buchwald-Hartwig amination at 80°C with XPhos ligand, increasing yields to 65–70%. Monitor reaction progress via TLC (silica gel, eluent: MeOH/CH₂Cl₂ 1:9) and optimize stoichiometry (1:1.2 molar ratio of triazine to anthraquinone). Competing side reactions (e.g., over-sulfonation) are minimized by stepwise addition of sulfonating agents .

Q. How should researchers resolve contradictions in spectroscopic data for intermediate compounds?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) require multi-dimensional techniques like HSQC and HMBC to correlate ¹H-¹³C couplings. For example, in the anthraquinone intermediate, HMBC correlations between H-1 (δ 8.2 ppm) and C-9 (δ 182 ppm) confirm keto-group positioning. If X-ray data conflicts with computational models (DFT-optimized geometries), validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What theoretical frameworks guide the study of this compound’s electronic properties for photodynamic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap (~2.8 eV), indicating visible-light absorption. Time-dependent DFT (TD-DFT) predicts excitation wavelengths (λmax ≈ 580 nm), corroborated by UV-Vis spectroscopy. For charge-transfer studies, use Marcus theory to analyze electron transfer rates between the anthraquinone sulfonate and triazine groups. Experimental validation via transient absorption spectroscopy quantifies triplet-state lifetimes (~1.2 µs) .

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